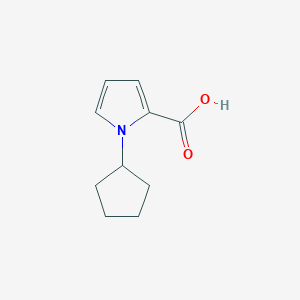

1-cyclopentyl-1H-pyrrole-2-carboxylic acid

説明

1-cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, and a cyclopentyl group, which is a cycloalkane derived from pentane .

Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-pyrrole-2-carboxylic acid can be represented by the InChI code: 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) . This indicates the presence of a pyrrole ring and a cyclopentyl group in the molecule .科学的研究の応用

Synthesis and Characterization in Polymer Science

1-cyclopentyl-1H-pyrrole-2-carboxylic acid and its derivatives have been utilized in polymer science. For instance, Maeda, Corradi, and Armes (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles. These microparticles, containing carboxylic acid groups, showed potential for biomedical applications, particularly as novel marker particles in immunodiagnostic assays due to their high optical absorbance (Maeda, Corradi, & Armes, 1995).

Chemical Reactions and Synthesis

The compound has been a subject of interest in chemical synthesis and reactions. Irwin and Wheeler (1972) explored the reaction of methyl pyrrole-2-carboxylate with epoxides, leading to various acid and lactone derivatives (Irwin & Wheeler, 1972). Additionally, Bae and Cho (2014) discussed the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones, indicating the versatility of this compound in organic synthesis (Bae & Cho, 2014).

Pharmaceutical and Biomedical Research

In the pharmaceutical domain, 1-cyclopentyl-1H-pyrrole-2-carboxylic acid derivatives have shown promise. Masuda, Koshimizu, Nagatomo, and Inoue (2016) conducted the asymmetric total synthesis of (+)-Ryanodol and (+)-Ryanodine, compounds known for their modulation of intracellular calcium release channels (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).

Crystallography and Molecular Structure Analysis

Research in crystallography and molecular structure analysis has also incorporated this compound. Liu and Yin (2021) synthesized and characterized the crystal structures of three pyrrole-2-carboxylate compounds with C3-symmetry. These compounds were found to form hexamer or cubic supramolecular structures, demonstrating the potential of these compounds in designing hydrogen-bonded frameworks (Liu & Yin, 2021).

Agricultural Applications

In agriculture, derivatives of 1-cyclopentyl-1H-pyrrole-2-carboxylic acid have been studied as growth-promotion factors. Mikhedkina, Peretyatko, Melnyk, Ananieva, and Tsygankov (2019) synthesized a series of derivatives and investigated their effects on seed germination and growth, indicating the compound's relevance in agrochemical research (Mikhedkina, Peretyatko, Melnyk, Ananieva, & Tsygankov, 2019).

Safety and Hazards

The safety information for 1-cyclopentyl-1H-pyrrole-2-carboxylic acid indicates that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

作用機序

Target of Action

It is known that pyrrole derivatives, which include 1-cyclopentyl-1h-pyrrole-2-carboxylic acid, often bind with high affinity to multiple receptors . This suggests that 1-cyclopentyl-1H-pyrrole-2-carboxylic acid may interact with a variety of biological targets.

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . It is likely that 1-cyclopentyl-1H-pyrrole-2-carboxylic acid interacts with its targets in a similar manner.

Biochemical Pathways

Given the broad range of potential targets, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .

Result of Action

Given the potential for interaction with multiple targets and pathways, it is likely that this compound has a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopentyl-1H-pyrrole-2-carboxylic acid . These factors could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure.

特性

IUPAC Name |

1-cyclopentylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPPLDGZLGPBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)

![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)

![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)

amine](/img/structure/B1517954.png)

![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)